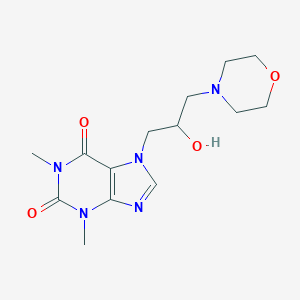

7-(2-Hydroxy-3-morpholinopropyl)theophylline

Übersicht

Beschreibung

7-(2-Hydroxy-3-morpholinopropyl)theophylline is a chemical compound with the molecular formula C14H21N5O4 and a molecular weight of 323.353 . It is also known as a hypotensive agent .

Synthesis Analysis

The synthesis of 7-(2-Hydroxy-3-morpholinopropyl)theophylline has been documented in the Journal of Heterocyclic Chemistry . The synthesis process involves a series of reactions, including coupling, cyclization, and reduction .Molecular Structure Analysis

The molecular structure of 7-(2-Hydroxy-3-morpholinopropyl)theophylline is planar, while the morpholine ring adopts a chair conformation . The structure is stabilized by a network of intermolecular hydrogen bonds .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 7-(2-Hydroxy-3-morpholinopropyl)theophylline include the reaction of bromotheophylline with various nucleophiles . Heating the compound with primary or secondary amines leads to the formation of the corresponding 8-amino-substituted compounds .Physical And Chemical Properties Analysis

The compound is a white crystalline substance . It is insoluble in water and ether but soluble in hot alcohols, 1,4-dioxane, and DMF .Wissenschaftliche Forschungsanwendungen

Crystal Structure and Conformation

7-(2-Hydroxy-3-morpholinopropyl)theophylline, a derivative of theophylline, displays a unique crystal structure. Karczmarzyk, Pawłowski, and colleagues (1997) found that the purine fused-ring system in this compound is planar, with the morpholine ring adopting a chair conformation. The molecule's structure is characterized by intramolecular hydrogen bonds and a gauche-trans-gauche-gauche-gauche conformation of the aminoalkyl side chain. This conformation may be influenced by weak intramolecular hydrogen bonds, contributing to the molecule's stability and potential reactivity (Karczmarzyk & Pawłowski, 1997).

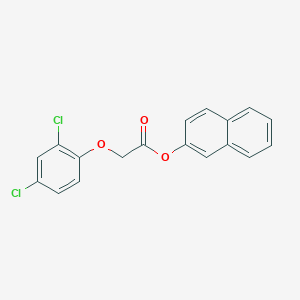

Metabolites in Rat Urine

Tauscher et al. (1976) identified two stereoisomeric metabolites of xantinol, a theophylline derivative, in rat urine. These metabolites, representing about 7 to 8 percent of eliminated xantinol, were structurally described as semiacetals of a terminal aldehyde formed from Xantinol. This discovery is crucial for understanding the metabolic pathway and potential biological activities of 7-(2-Hydroxy-3-morpholinopropyl)theophylline (Tauscher et al., 1976).

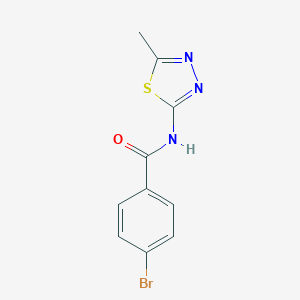

Synthesis and Biological Properties

Ivanchenko (2018) focused on synthesizing 7,8-disubstituted theophylline and studying their properties, including 7-(2-Hydroxy-3-morpholinopropyl)theophylline derivatives. This research highlighted simple laboratory methods for synthesis and potential applications in antimicrobial and antiviral therapies. The study also explored the biological and toxicological properties of these compounds, suggesting their use as antistaphylococcal and antifungal agents (Ivanchenko, 2018).

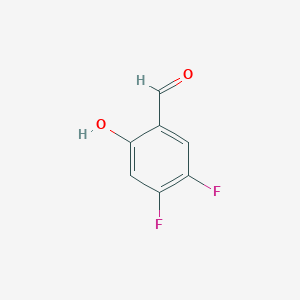

Physicochemical Properties and Solubility

Pobudkowska, Domańska, and Kryska (2014) evaluated the physicochemical properties and solubility of theophylline and its derivatives, including 7-(2-Hydroxy-3-morpholinopropyl)theophylline. Their study is vital for understanding the dissolution, transportation, and membrane penetration capabilities of these compounds, crucial for pharmaceutical applications (Pobudkowska et al., 2014).

Safety And Hazards

Eigenschaften

IUPAC Name |

7-(2-hydroxy-3-morpholin-4-ylpropyl)-1,3-dimethylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N5O4/c1-16-12-11(13(21)17(2)14(16)22)19(9-15-12)8-10(20)7-18-3-5-23-6-4-18/h9-10,20H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPDQZYFYTXUHCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(CN3CCOCC3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40965624 | |

| Record name | 7-[2-Hydroxy-3-(morpholin-4-yl)propyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40965624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(2-Hydroxy-3-morpholinopropyl)theophylline | |

CAS RN |

5135-94-4 | |

| Record name | Theophylline, 7-(2-hydroxy-3-morpholinopropyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005135944 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-[2-Hydroxy-3-(morpholin-4-yl)propyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40965624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

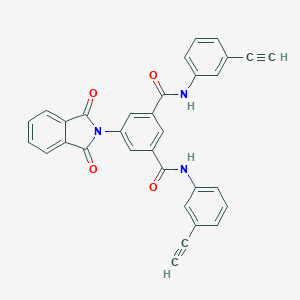

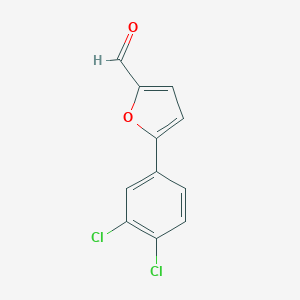

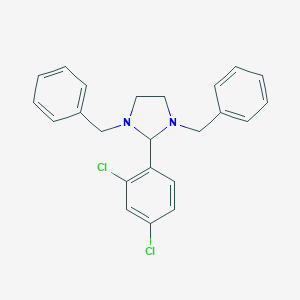

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-chloro-2-methylphenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B188030.png)

![1-[(2-Methoxy-1-naphthyl)methylene]-2-(4-nitrophenyl)hydrazine](/img/structure/B188036.png)

![Ethyl 2,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B188038.png)